molecular formula C10H18N4O5 B13989126 (S)-5-Amino-2-((S)-2,5-diamino-5-oxopentanamido)-5-oxopentanoic acid

(S)-5-Amino-2-((S)-2,5-diamino-5-oxopentanamido)-5-oxopentanoic acid

Cat. No.: B13989126
M. Wt: 274.27 g/mol
InChI Key: LOJYQMFIIJVETK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product is (S)-5-Amino-2-((S)-2,5-diamino-5-oxopentanamido)-5-oxopentanoic acid with the CAS Number 54419-93-1 . Its molecular formula is C 10 H 18 N 4 O 5 and it has a molecular weight of 274.27 g/mol . This compound requires specific handling and storage conditions to maintain stability. It should be kept in a dark place under an inert atmosphere, and stored in a freezer at -20°C . Please refer to the safety data sheet for comprehensive handling instructions. The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . This product is intended for Research Use Only and is not approved for use in humans or as a veterinary drug.

Properties

IUPAC Name

5-amino-2-[(2,5-diamino-5-oxopentanoyl)amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O5/c11-5(1-3-7(12)15)9(17)14-6(10(18)19)2-4-8(13)16/h5-6H,1-4,11H2,(H2,12,15)(H2,13,16)(H,14,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJYQMFIIJVETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)NC(CCC(=O)N)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Quorum quenching (QQ) refers to the disruption of quorum sensing (QS), a communication mechanism used by bacteria to coordinate group behaviors based on population density. The biological activity of QQ compounds has garnered significant attention due to their potential applications in medical and environmental contexts, particularly in combating bacterial infections and biofilm formation. This article delves into the mechanisms, effects, and case studies related to QQ compounds, particularly focusing on their biological activities.

Mechanisms of Quorum Quenching

QQ can be achieved through various mechanisms, including the enzymatic degradation of signaling molecules or the use of small molecule inhibitors. The primary types of QQ mechanisms include:

  • Enzymatic Degradation : Enzymes such as lactonases hydrolyze acyl-homoserine lactones (AHLs), which are key signaling molecules in QS systems. This enzymatic action effectively reduces the concentration of these signals in the environment, thereby inhibiting QS-dependent behaviors such as virulence factor production and biofilm formation .
  • Chemical Inhibition : Small molecules can act as quorum sensing inhibitors (QSIs) by blocking the receptors that detect AHLs or by mimicking these signals to disrupt normal communication. Compounds like brominated furanones derived from marine algae have been extensively studied for their QQ properties .

Biological Activity and Effects

The biological activities of QQ compounds can be categorized based on their effects on bacterial behavior, particularly in pathogenic species:

  • Inhibition of Virulence : QQ compounds have been shown to reduce virulence factors in pathogens such as Pseudomonas aeruginosa. For instance, QQ disrupts the production of pyocyanin and elastase, both of which are critical for pathogenicity .
  • Reduction of Biofilm Formation : Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. QQ compounds can significantly decrease biofilm formation in various bacterial strains, enhancing the efficacy of antimicrobial treatments .

Data Table: Summary of Biological Activities

QQ Compound Mechanism Target Bacteria Effect
C-30 (brominated furanone)Inhibition of AHL signalingPseudomonas aeruginosaReduced pyocyanin production
LED229Inhibition of QseC signalingEscherichia coliDecreased virulence and motility
Lactonase enzymesHydrolysis of AHLsVarious Gram-negative bacteriaInhibition of biofilm and virulence factor

Case Studies

  • Marine-Derived QQ Compounds :
    Research has highlighted that certain marine organisms produce QQ compounds to inhibit biofouling by pathogenic bacteria. For example, extracts from Delisea pulchra have been shown to contain brominated furanones that effectively disrupt QS in Vibrio harveyi, showcasing their potential as natural antifouling agents .
  • Clinical Applications :
    In clinical settings, studies have demonstrated that QQ treatment can reduce bacterial load in infected models. One study found that treating infected mice with a QQ compound led to decreased bacterial dissemination and enhanced survival rates . This suggests a promising avenue for developing QQ-based therapies alongside traditional antibiotics.
  • Agricultural Use :
    The application of QQ strategies in agriculture has also been explored. By utilizing QQ enzymes, researchers aim to protect crops from pathogenic bacteria without relying solely on chemical pesticides, thus promoting sustainable agricultural practices .

Research Findings

Recent studies have emphasized the effectiveness of QQ compounds in various applications:

  • Resistance Development : While some bacteria may evolve resistance to QQ compounds, studies indicate that resistance mechanisms can vary widely and may not always correlate with previous exposure to these compounds . This highlights the need for ongoing research into the evolutionary dynamics associated with QQ.
  • Broad Spectrum Efficacy : QQ compounds demonstrate broad-spectrum activity against multiple bacterial species, making them versatile tools for managing infections across different environments—from clinical settings to agricultural fields .

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